molecular formula C18H24O4 B1249537 Solanapyrone B

Solanapyrone B

Cat. No.: B1249537
M. Wt: 304.4 g/mol
InChI Key: YJHFAFJKTXEFDR-SFDCBXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solanapyrone B is a solanapyrone and a member of octahydronaphthalenes.

Scientific Research Applications

DNA Polymerase Inhibition

Solanapyrone A, a phytotoxin related to Solanapyrone B, has been studied for its role as an inhibitor of mammalian DNA polymerase β and λ. This inhibition is selective and occurs in vitro, with the compound competing antagonistically with both the DNA template and the nucleotide substrate. This finding suggests potential applications in understanding DNA repair and replication processes (Mizushina et al., 2002).

Antifungal and Antibacterial Properties

Solanapyrone analogues, including Solanapyrone J, have demonstrated antifungal activity against various pathogens like Aspergillus flavus and Fusarium verticillioides. Additionally, some analogues have shown antibacterial activity against Staphylococcus aureus and Candida albicans, highlighting their potential in addressing bacterial and fungal infections (Schmidt et al., 2007).

Role in Plant Pathogenicity

Research on solanapyrones, including this compound, has explored their role in plant diseases. Studies have indicated that solanapyrones are produced by the fungus Ascochyta rabiei and are correlated with pathogenicity in chickpea plants. The phytotoxic effects of solanapyrones on different chickpea varieties suggest a significant role in the development of chickpea blight (Kaur, 1995).

Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one

InChI

InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13+,17+/m0/s1

InChI Key

YJHFAFJKTXEFDR-SFDCBXKLSA-N

Isomeric SMILES

C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC

SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC

Canonical SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC

Synonyms

solanapyrone B
solanapyrone E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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